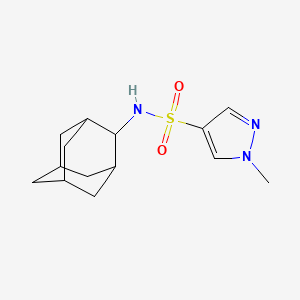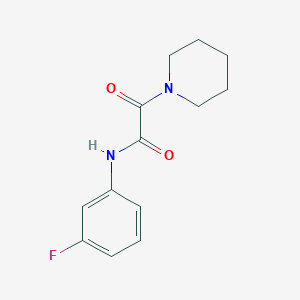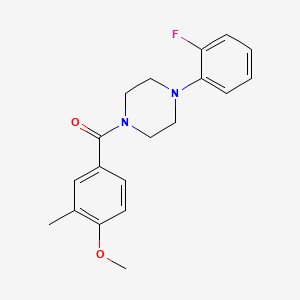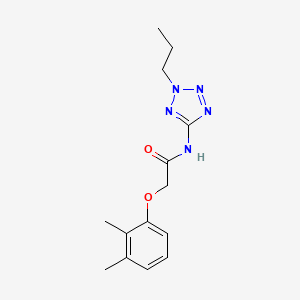
1-(3-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
Descripción general
Descripción
1-(3-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, CFMS has been found to have unique properties that make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide involves its interaction with ion channels. Specifically, this compound has been found to bind to the pore region of certain ion channels, blocking their function. This results in a decrease in the flow of ions across the membrane, which can have a variety of effects on cellular function.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific ion channels that it targets. In general, this compound has been found to have effects on the nervous system, cardiovascular system, and immune system. For example, this compound has been shown to inhibit the activity of voltage-gated potassium channels, which can lead to increased excitability of neurons. This compound has also been found to inhibit the activity of certain types of calcium channels, which can affect cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide is its selectivity for certain types of ion channels. This allows researchers to investigate the function of these channels in a more specific manner. Additionally, this compound has been found to be relatively stable and easy to work with in the laboratory.
One limitation of this compound is its relatively low yield in the synthesis process. This can make it expensive and time-consuming to obtain large quantities of the compound. Additionally, this compound has been found to have some off-target effects on certain ion channels, which can complicate its use in certain experiments.
Direcciones Futuras
There are numerous potential future directions for the use of 1-(3-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide in scientific research. One area of interest is in the study of pain and inflammation. This compound has been found to have potential as a treatment for chronic pain and inflammatory conditions, and further research in this area could lead to the development of new therapies.
Another area of interest is in the study of ion channels in disease states. This compound has been used to investigate the role of ion channels in conditions such as epilepsy, cardiac arrhythmias, and cancer. Further research in this area could lead to the development of new treatments for these diseases.
In conclusion, this compound, or this compound, is a valuable tool for investigating various biological processes. Its selectivity for certain types of ion channels makes it a valuable tool for studying their function, and its potential applications in the treatment of various diseases make it an area of ongoing research.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been used in numerous scientific studies to investigate various biological processes. One of the most common applications of this compound is in the study of ion channels. This compound has been found to selectively inhibit certain types of ion channels, making it a valuable tool for investigating their function.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-3-1-2-10(8-11)9-19(17,18)16-13-6-4-12(15)5-7-13/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFHYAIHXUJDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4681862.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(4-methoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4681876.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4681890.png)

![2-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4681908.png)

![1-[4-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4681935.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4681936.png)
![2,2,3,3-tetrafluoropropyl 5-[(2,6-dimethoxy-4-pyrimidinyl)amino]-5-oxopentanoate](/img/structure/B4681941.png)
![ethyl 4-methyl-2-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4681949.png)